(1Z)-1-[(2,5-ditert-butylanilino)methylidene]naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-[(2,5-ditert-butylanilino)methylidene]naphthalen-2-one, also known as DCMN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCMN is a naphthalimide derivative that has shown promising results in the fields of medicinal chemistry, biochemistry, and biotechnology.
Scientific Research Applications
(1Z)-1-[(2,5-ditert-butylanilino)methylidene]naphthalen-2-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
In the field of biochemistry, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and butyrylcholinesterase. This inhibition can lead to the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and melanoma.
Mechanism of Action
The mechanism of action of (1Z)-1-[(2,5-ditert-butylanilino)methylidene]naphthalen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. This compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to the activation of the mitochondrial pathway of apoptosis. This compound has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including DNA topoisomerase II and tubulin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has also been shown to inhibit the activity of various enzymes involved in the progression of various diseases, including Alzheimer's disease, Parkinson's disease, and melanoma.
Advantages and Limitations for Lab Experiments
One of the advantages of (1Z)-1-[(2,5-ditert-butylanilino)methylidene]naphthalen-2-one is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (1Z)-1-[(2,5-ditert-butylanilino)methylidene]naphthalen-2-one. One potential direction is the development of new anti-cancer drugs based on the structure of this compound. Another potential direction is the study of the mechanism of action of this compound in more detail, in order to better understand its potential applications in the treatment of various diseases. Additionally, the development of new methods for the synthesis of this compound could lead to the production of larger quantities of the compound, which could facilitate further research.
Synthesis Methods
(1Z)-1-[(2,5-ditert-butylanilino)methylidene]naphthalen-2-one can be synthesized using a variety of methods, including the condensation reaction of 2-hydroxy-1-naphthaldehyde and 2,5-ditert-butylaniline in the presence of a base such as potassium hydroxide. Other methods include the reaction of 2-naphthoyl chloride with 2,5-ditert-butylaniline in the presence of a base, or the reaction of 2-naphthoic acid with 2,5-ditert-butylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).
properties
Molecular Formula |
C25H29NO |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(1Z)-1-[(2,5-ditert-butylanilino)methylidene]naphthalen-2-one |
InChI |
InChI=1S/C25H29NO/c1-24(2,3)18-12-13-21(25(4,5)6)22(15-18)26-16-20-19-10-8-7-9-17(19)11-14-23(20)27/h7-16,26H,1-6H3/b20-16- |
InChI Key |
ODKDWXLMTAAISR-SILNSSARSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N/C=C/2\C(=O)C=CC3=CC=CC=C32 |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)NC=C2C(=O)C=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)NC=C2C(=O)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.